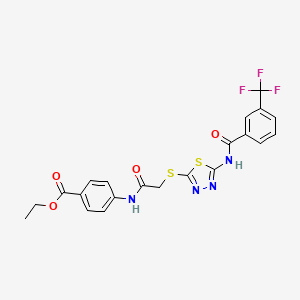
Ethyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H17F3N4O4S2 and its molecular weight is 510.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Characterization
Research in synthetic chemistry has led to the development of numerous compounds incorporating thiadiazole moieties, which are known for their varied biological activities. For instance, the synthesis of new heterocycles, including thiadiazole derivatives, has been explored for potential insecticidal properties against Spodoptera littoralis, highlighting the versatility of thiadiazole compounds in developing pest control agents (Fadda et al., 2017). Additionally, thiadiazole ring opening under the action of bases has been studied, revealing interesting pathways for synthesizing novel compounds with potential applications in materials science and pharmaceuticals (Maadadi et al., 2017).
Potential Biological Activities
Compounds featuring thiadiazole and related heterocyclic structures have been extensively studied for their antimicrobial and anticancer properties. New quinazolines with potential antimicrobial activities have been synthesized, indicating the role of such compounds in developing new antibiotics and antifungal agents (Desai et al., 2007). Moreover, benzothiazolyl substituted iminothiazolidinones and benzamido-oxothiazolidines were identified as potent aldose reductase inhibitors, suggesting their utility in managing diabetic complications (Saeed et al., 2014).
Chemical Reactions and Transformations
The study of chemical reactions involving thiadiazole derivatives has unveiled various synthetic pathways and transformations. For example, reactions with hydrazonoyl halides led to the synthesis of 1,3,4-thiadiazoles, selenadiazoles, and triazolopyrimidines with anticancer activity, showcasing the synthetic flexibility of thiadiazole derivatives in medicinal chemistry (Abdelall et al., 2010).
作用機序
Mode of Action
The presence of a trifluoromethyl group attached to a benzamido moiety suggests that it may interact with its targets through hydrogen bonding
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to inhibit the reverse transcriptase enzyme, suggesting potential antiviral activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, and metabolic pathways remain unknown. Further pharmacokinetic studies are needed to understand how this compound is processed in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and mode of action information. The potential inhibition of the reverse transcriptase enzyme suggests it may have antiviral effects .
特性
IUPAC Name |
ethyl 4-[[2-[[5-[[3-(trifluoromethyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O4S2/c1-2-32-18(31)12-6-8-15(9-7-12)25-16(29)11-33-20-28-27-19(34-20)26-17(30)13-4-3-5-14(10-13)21(22,23)24/h3-10H,2,11H2,1H3,(H,25,29)(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAPDQNVROVUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide](/img/structure/B2897880.png)
![6-chloro-N-cyclopropyl-N-{[4-(methylcarbamoyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2897882.png)
![9-tert-Butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B2897887.png)
![6-[(2R,3S,4R,5R,6S)-6-[[(2S,3S,4R,5S,6S)-3,5-Dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one](/img/structure/B2897888.png)
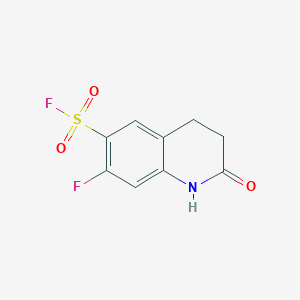

![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2897892.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2897893.png)
![(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2897894.png)
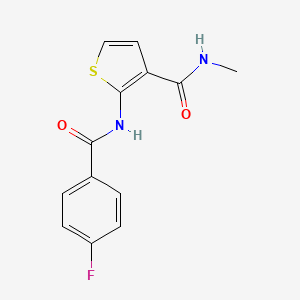
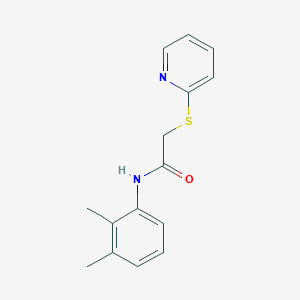
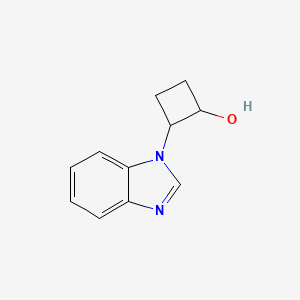

![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2897902.png)